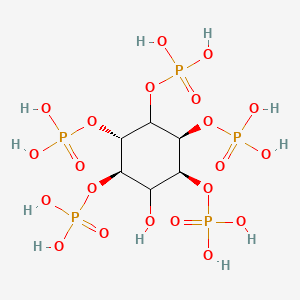

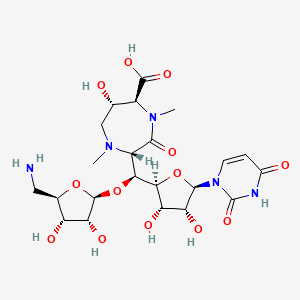

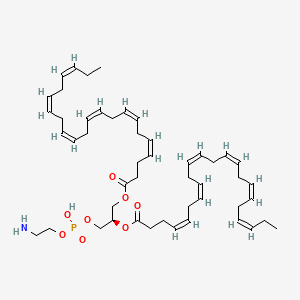

2-Amino-4-(1,3-benzodioxol-5-yl)-6-(2-hydroxyethyl)sulfanyl-3,5-pyridinedicarbonitrile

Übersicht

Beschreibung

LUF-5853 is a small molecule drug that acts as an adenosine A1 receptor agonist. It was initially developed by the Leiden Amsterdam Center for Drug Research. The compound has shown promising pharmacological profiles and is currently in the preclinical stage of development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

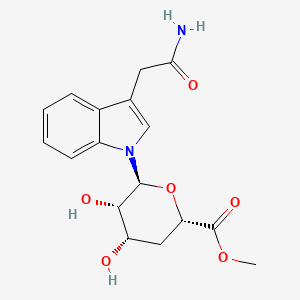

The synthesis of LUF-5853 involves the formation of a pyridine-3,5-dicarbonitrile core structure. One of the key steps includes the reaction of 2-amino-4-benzo[1,3]dioxol-5-yl-6-(2-hydroxyethylsulfanyl)pyridine-3,5-dicarbonitrile with appropriate reagents under controlled conditions . The detailed synthetic route and reaction conditions are proprietary and specific to the research conducted by the Leiden Amsterdam Center for Drug Research.

Industrial Production Methods

As LUF-5853 is still in the preclinical stage, industrial production methods have not been fully established. the synthesis would likely involve scaling up the laboratory procedures with optimization for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

LUF-5853 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired product formation.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further analyzed for their pharmacological properties .

Wissenschaftliche Forschungsanwendungen

LUF-5853 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study adenosine receptor agonists and their interactions.

Biology: Investigated for its effects on cellular signaling pathways involving adenosine receptors.

Medicine: Potential therapeutic applications in conditions where modulation of adenosine receptors is beneficial, such as cardiovascular diseases and neurological disorders.

Industry: Potential use in the development of new drugs targeting adenosine receptors.

Wirkmechanismus

LUF-5853 exerts its effects by binding to and activating the adenosine A1 receptor. This receptor is a G-protein coupled receptor that, when activated, inhibits adenylate cyclase activity, leading to a decrease in cyclic AMP levels. This results in various physiological effects, including vasodilation, reduced heart rate, and neuroprotection .

Vergleich Mit ähnlichen Verbindungen

LUF-5853 is part of a series of nonadenosine ligands selective for the adenosine A1 receptor. Similar compounds include:

LUF-5948: Acts as an inverse agonist with a binding affinity of 14 nM.

LUF-5826: Shows neutral antagonism of the adenosine A1 receptor.

Compared to these compounds, LUF-5853 displays full agonistic behavior with a binding affinity comparable to the reference compound CPA, making it unique in its pharmacological profile .

Eigenschaften

Molekularformel |

C16H12N4O3S |

|---|---|

Molekulargewicht |

340.4 g/mol |

IUPAC-Name |

2-amino-4-(1,3-benzodioxol-5-yl)-6-(2-hydroxyethylsulfanyl)pyridine-3,5-dicarbonitrile |

InChI |

InChI=1S/C16H12N4O3S/c17-6-10-14(9-1-2-12-13(5-9)23-8-22-12)11(7-18)16(20-15(10)19)24-4-3-21/h1-2,5,21H,3-4,8H2,(H2,19,20) |

InChI-Schlüssel |

KQKVGJJOJHCKQA-UHFFFAOYSA-N |

Kanonische SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C(C(=NC(=C3C#N)SCCO)N)C#N |

Synonyme |

2-amino-4-benzo(1,3)dioxol-5-yl-6-(2-hydroxyethylsulfanyl)pyridine-3,5-dicarbonitrile LUF 5853 LUF-5853 LUF5853 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

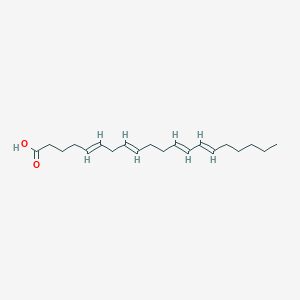

![TG(16:1(9Z)/16:1(9Z)/20:0)[iso3]](/img/structure/B1245295.png)

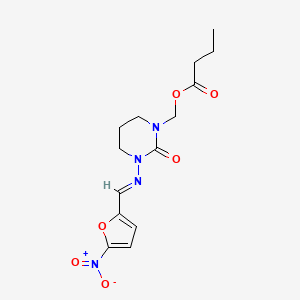

![N-s-butyl-N-[(2R,3S)-3-({[(3aS,5R,6aR)-hexahydro-2H-cyclopenta[b]furan-5-yloxy]carbonyl}amino)-2-hydroxy-4-phenylbutyl]-4-(hydroxymethyl)benzenesulfonamide](/img/structure/B1245300.png)